
Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide
Overview
Description
Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide is a compound that has gained significant attention in scientific research. This compound is a hydrazone derivative that has been synthesized for various purposes.
Mechanism Of Action
The mechanism of action of Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide is not fully understood. However, it is believed that this compound acts by inhibiting the synthesis of nucleic acids in bacteria, fungi, and viruses. This inhibition leads to the death of these microorganisms.
Biochemical and Physiological Effects
Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress in bacterial cells, leading to their death. It has also been shown to cause changes in the cell membrane of microorganisms, leading to their lysis. Additionally, Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide has been shown to have immunomodulatory effects, which may be beneficial in the treatment of viral infections.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide in lab experiments is its high yield in synthesis. Additionally, this compound has been shown to be effective against various microorganisms, making it a versatile tool in scientific research. However, one limitation of using Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide is its potential toxicity. This compound should be handled with care, and proper safety precautions should be taken when working with it.
Future Directions
For research include the development of new derivatives of this compound and the exploration of its potential applications in the treatment of viral infections.
Scientific Research Applications
Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide has been widely used in scientific research. This compound has been shown to possess antibacterial, antifungal, and antiviral properties. It has been used to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been shown to be effective against fungal strains such as Candida albicans. Additionally, Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide has been used in the treatment of viral infections, including influenza A virus.
properties
IUPAC Name |
2-(2-methylpropylamino)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4/c1-8(2)5-12-7-10(16)14-13-6-9-3-4-11(19-9)15(17)18/h3-4,6,8,12H,5,7H2,1-2H3,(H,14,16)/b13-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDGFKJVBKWYHH-AWNIVKPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC(=O)NN=CC1=CC=C(O1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CNCC(=O)N/N=C/C1=CC=C(O1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80186856 | |
| Record name | Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide | |
CAS RN |
33207-44-2 | |
| Record name | Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033207442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycine, N-isobutyl-, 2-(5-nitrofurfurylidene)hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80186856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



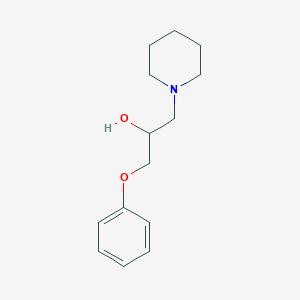
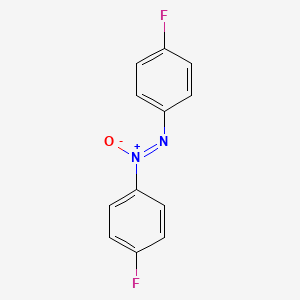


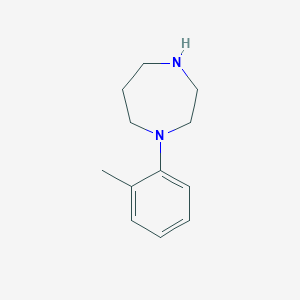

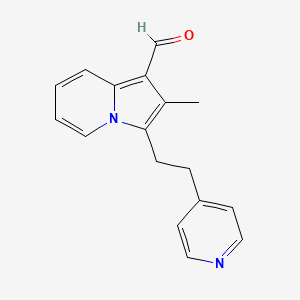

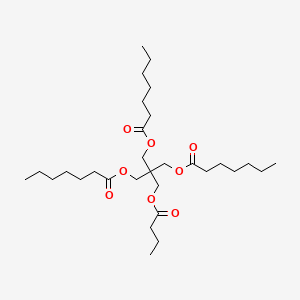


![N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3051301.png)
![1,8,8-Trimethylbicyclo[3.2.1]octane-2,4-dione](/img/structure/B3051302.png)
